An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride: A Predictive Analysis
An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride: A Predictive Analysis
Introduction
1-(3,4-Dichlorophenyl)cyclopropanamine hydrochloride is a halogenated derivative of phenylcyclopropanamine. The phenylcyclopropanamine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active compounds. The cyclopropyl ring introduces conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. The dichloro-substitution on the phenyl ring is expected to significantly influence the compound's lipophilicity, metabolic stability, and electronic properties, thereby modulating its biological activity.
This technical guide provides a comprehensive overview of the predicted chemical and physical properties of 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride, a proposed synthesis route, and anticipated analytical characteristics. The insights are drawn from extensive data available for its difluoro-analog, a key intermediate in the synthesis of the P2Y12 receptor antagonist Ticagrelor.[1]
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The predicted properties for 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride are summarized in the table below.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₀Cl₃N |
| Molecular Weight | 238.54 g/mol |
| Appearance | White to off-white solid |
| Solubility | Predicted to be soluble in methanol and DMSO. |
| Melting Point | Expected to be a high-melting solid, likely over 150 °C. |
| pKa | The amine group is expected to have a pKa in the range of 8.5-9.5. |
Proposed Synthesis Pathway
A plausible synthetic route for 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride can be adapted from established methods for its difluoro analog.[1] A potential multi-step synthesis is outlined below. The causality behind this proposed pathway lies in its reliance on well-established and versatile reactions in organic synthesis.
Experimental Protocol: Proposed Synthesis
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Wittig Reaction: 3,4-Dichlorobenzaldehyde would be reacted with a phosphorus ylide, such as (triphenylphosphoranylidene)acetonitrile, to form 3-(3,4-dichlorophenyl)acrylonitrile. This step introduces the α,β-unsaturated system necessary for cyclopropanation.
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Cyclopropanation: The resulting acrylonitrile would then undergo cyclopropanation. A common method is the Corey-Chaykovsky reaction using trimethylsulfoxonium iodide and a strong base like sodium hydride to generate the dimethylsulfoxonium ylide in situ. This would form 1-cyano-2-(3,4-dichlorophenyl)cyclopropane.
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Reduction of the Nitrile: The nitrile group of the cyclopropane derivative would then be reduced to a primary amine. This can be achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
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Hydrochloride Salt Formation: Finally, the free base of 1-(3,4-Dichlorophenyl)cyclopropanamine would be dissolved in a suitable solvent like diethyl ether or isopropanol and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.
Caption: Proposed synthetic workflow for 1-(3,4-Dichlorophenyl)cyclopropanamine HCl.
Analytical Characterization
The identity and purity of 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride would be confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, likely in the range of δ 7.0-7.5 ppm. The protons on the cyclopropyl ring would appear as a complex multiplet in the upfield region, typically between δ 0.5-2.0 ppm. The methine proton adjacent to the amine would be further downfield within this region. The protons of the ammonium group may appear as a broad singlet.
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¹³C NMR: The carbon NMR would show distinct signals for the six carbons of the dichlorophenyl ring, with the carbon atoms attached to the chlorine atoms being significantly deshielded. The three carbons of the cyclopropyl ring would resonate at high field.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the expected parent ion would correspond to the free base [M+H]⁺ at m/z 202.0, reflecting the loss of HCl. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern with an approximate ratio of 9:6:1).
Caption: Predicted fragmentation pathway in positive mode ESI-MS.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine salt (around 3000-3200 cm⁻¹), C-H stretching of the aromatic and cyclopropyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).
Potential Applications and Research Directions
Given its structural similarity to known pharmacologically active molecules, 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride could be a valuable building block in drug discovery. The dichlorophenyl moiety may confer unique properties, potentially leading to compounds with novel or improved therapeutic activities. Research into this and similar compounds could be directed towards exploring their potential as:
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Enzyme Inhibitors: Many phenylcyclopropanamine derivatives are known to be enzyme inhibitors.
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Central Nervous System (CNS) Agents: The lipophilic nature of the dichlorophenyl group may facilitate crossing the blood-brain barrier, making it a candidate for CNS-acting drugs.
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Antiviral or Anticancer Agents: Halogenated aromatic compounds are features of numerous antiviral and anticancer drugs.
Safety and Handling
As with any chemical compound for which toxicological data is not available, 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
References
- Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. EP2644590A1.
